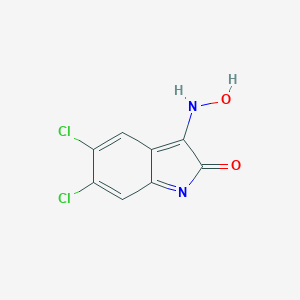
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been identified as promising targets for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Aplicaciones Científicas De Investigación
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. The compound has been shown to inhibit the activity of JAK2, which is a critical component of several signaling pathways that are dysregulated in cancer cells. Inhibition of JAK2 activity by 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia, breast cancer, and prostate cancer.
Mecanismo De Acción
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one exerts its pharmacological effects by inhibiting the activity of JAK2, which is a tyrosine kinase that plays a critical role in the signaling pathways of several cytokines and growth factors. JAK2 activation leads to the phosphorylation of downstream targets, including signal transducer and activator of transcription (STAT) proteins, which translocate to the nucleus and regulate gene expression. Inhibition of JAK2 activity by 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one prevents the phosphorylation of STAT proteins, leading to the inhibition of downstream signaling pathways and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer, by inducing cell cycle arrest and apoptosis. In addition, 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to modulate immune responses by inhibiting the production of cytokines and chemokines, which play critical roles in the regulation of immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has several advantages for use in lab experiments, including its high potency and specificity for JAK2 inhibition. The compound has been extensively characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry, which ensures its purity and identity. However, 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
For research include the identification of novel JAK inhibitors with improved potency and selectivity, investigation of the potential therapeutic applications of JAK inhibitors in autoimmune disorders and inflammatory conditions, and combination of JAK inhibitors with other targeted therapies.
Métodos De Síntesis
The synthesis of 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one involves a multi-step process that starts with the reaction of 5,6-dichloroindole-2,3-dione with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the formation of 5,6-dichloro-3-(hydroxyamino)-2H-indol-2-one, which is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propiedades
Número CAS |
18711-18-7 |
|---|---|
Nombre del producto |
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one |
Fórmula molecular |
C8H4Cl2N2O2 |
Peso molecular |
231.03 g/mol |
Nombre IUPAC |
5,6-dichloro-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12-14/h1-2,11,13H |
Clave InChI |
XFKKWKWZFPDVGL-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=C2N=O)O |
SMILES canónico |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
Sinónimos |
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



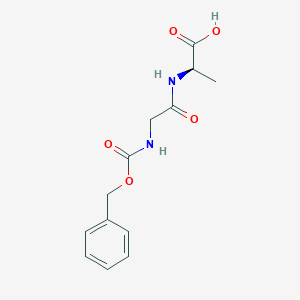
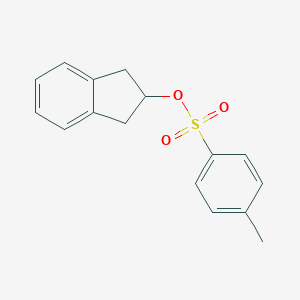
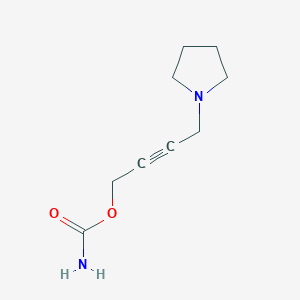
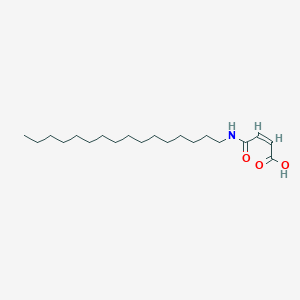
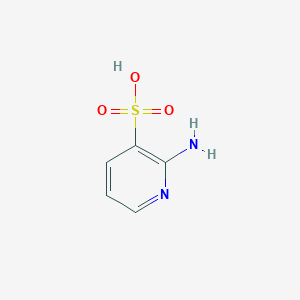
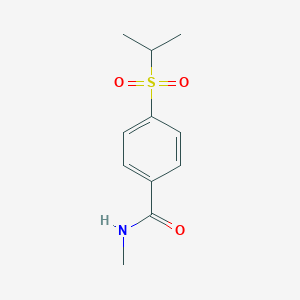
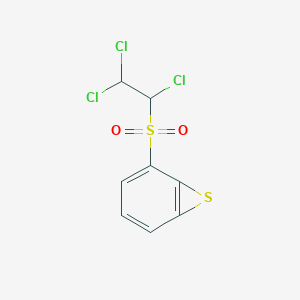
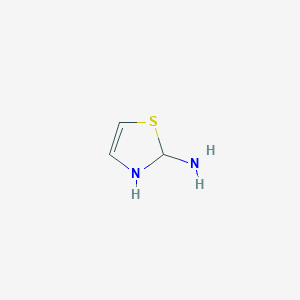
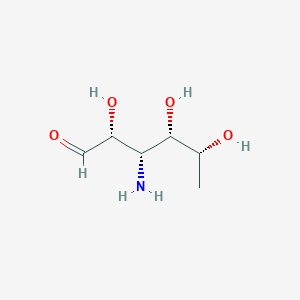
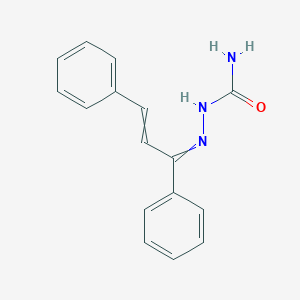
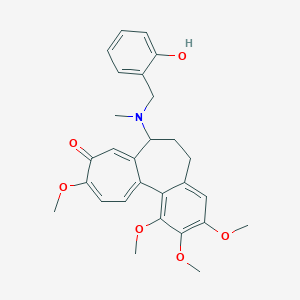
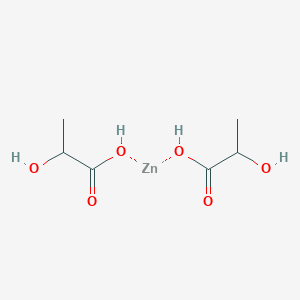
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)